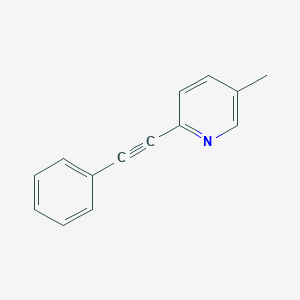

5-Methyl-2-(phenylethynyl)pyridine

Vue d'ensemble

Description

5-Methyl-2-(phenylethynyl)pyridine is a chemical compound with the molecular formula C14H11N . It is used in the treatment of Alzheimer’s disease .

Synthesis Analysis

The synthesis of 5-Methyl-2-(phenylethynyl)pyridine involves several steps. One common method is the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This results in 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structure of 5-Methyl-2-(phenylethynyl)pyridine consists of a pyridine ring with a methyl group at the 5-position and a phenylethynyl group at the 2-position .Applications De Recherche Scientifique

Neurological Disorders Research

“5-Methyl-2-(phenylethynyl)pyridine” may be used in research related to neurological disorders such as schizophrenia, Parkinson’s disease, and bipolar disorder. Compounds like MPEP (2-methyl-6-(phenylethynyl)pyridine hydrochloride), which is structurally similar, have been used to treat Alzheimer’s disease (AD) as they act as highly selective, non-competitive antagonists of the mGluR5 metabotropic glutamate receptor .

Stem Cell Research

This compound could potentially be used in stem cell research to investigate the influence of certain substances on self-renewal processes. For example, studies have used related compounds to explore how MDMA might affect self-renewal via the mGlu5 receptor in mouse embryonic stem cells (mESCs) .

Molecular Modeling and Simulation

“5-Methyl-2-(phenylethynyl)pyridine” might be utilized in molecular modeling and simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD. These programs can produce impressive simulation visualizations that are crucial for understanding molecular interactions and dynamics .

Mécanisme D'action

Target of Action

5-Methyl-2-(phenylethynyl)pyridine, also known as MPEP, primarily targets the type 5 metabotropic glutamate receptor (mGlu5) . mGlu5 is a G-protein-coupled metabotropic glutamate receptor that plays a crucial role as a modulator of synaptic plasticity, ion channel activity, and excitotoxicity . It has been proposed as a potential therapeutic target for the treatment of several neurodegenerative diseases .

Mode of Action

MPEP acts as a highly potent, noncompetitive, selective, and systemically active antagonist of mGlu5 receptors . It binds to a novel allosteric site within the seven-transmembrane domain of mGlu5 receptors . This binding prevents the movement of the transmembrane helix relative to another helix, a step required for receptor activation, and consequently stabilizes the inactive conformation of the mGlu5 receptor .

Biochemical Pathways

The inhibition of mGlu5 receptors by MPEP affects various biochemical pathways. It modulates synaptic plasticity and ion channel activity, which are crucial for neuronal communication . Additionally, it impacts excitotoxicity, a pathological process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate .

Pharmacokinetics

It is known to be systemically active , suggesting that it can be absorbed and distributed throughout the body to exert its effects.

Result of Action

The antagonistic action of MPEP on mGlu5 receptors results in various molecular and cellular effects. It has been shown to reduce neuroinflammation, improve cognitive performance, and decrease disease-related pathology in preclinical neurodegenerative disease models . Moreover, it has been found to induce cellular stress and increase the production of inflammatory mediators in microglia cells .

Action Environment

The action, efficacy, and stability of MPEP can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect its action. In one study, MPEP was found to reduce the acute locomotor stimulant effects of cocaine, d-amphetamine, and a dopamine reuptake inhibitor . .

Safety and Hazards

Orientations Futures

Research on 5-Methyl-2-(phenylethynyl)pyridine and related compounds is ongoing, with a focus on their potential therapeutic applications. For example, one study found that treatment with 2-methyl-6-phenylethynyl-pyridine (MPEP), an mGluR5 antagonist, reversed behavioral deficits in a mouse model of Fragile X Syndrome .

Propriétés

IUPAC Name |

5-methyl-2-(2-phenylethynyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-12-7-9-14(15-11-12)10-8-13-5-3-2-4-6-13/h2-7,9,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESJPHOOGDBABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(phenylethynyl)pyridine | |

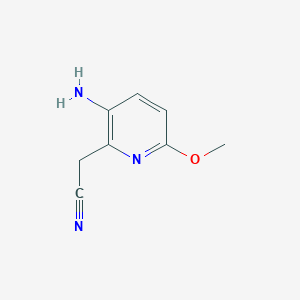

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B168643.png)